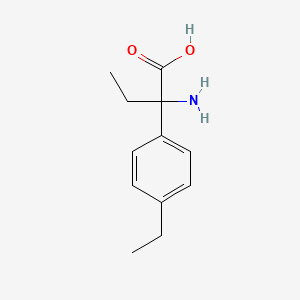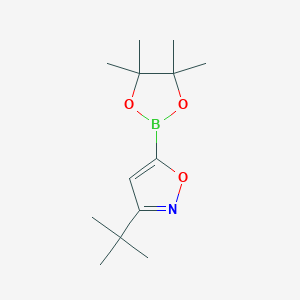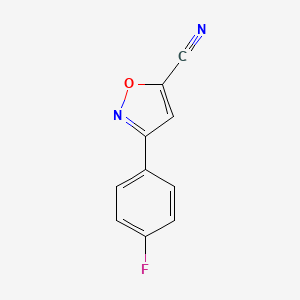![molecular formula C7H11ClN2O B13561122 {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is known for its unique structure, which includes a cyclopenta[d][1,2]oxazole ring system. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride typically involves the reaction of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride can be compared with similar compounds such as {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol and 4H,5H,6H-cyclopenta[d][1,3]oxazol-6-ylmethanamine . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific amine and hydrochloride functionalities, which confer distinct reactivity and applications.
Eigenschaften
Molekularformel |
C7H11ClN2O |
|---|---|
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-6-5-2-1-3-7(5)10-9-6;/h1-4,8H2;1H |
InChI-Schlüssel |
LFWLUBNHFYPGCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)ON=C2CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)




![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)






